N-Allyl-3-nitropyridin-2-amine
Overview
Description
N-Allyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C8H9N3O2 It is a derivative of pyridine, featuring an allyl group attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-nitropyridin-2-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with an allylamine. One common method is the reaction of 3-nitropyridine with allylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Reduction: The compound can be reduced to form different derivatives, such as 3-aminopyridine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.
Substitution: Bases like potassium carbonate and solvents such as ethanol or methanol are commonly employed.
Major Products Formed
Oxidation: 3-Aminopyridine derivatives.
Reduction: Various amino-substituted pyridines.
Substitution: Functionalized pyridine derivatives with different substituents at the nitrogen or carbon atoms.
Scientific Research Applications
N-Allyl-3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-3-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the allyl group can undergo nucleophilic substitution. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of N-Allyl-3-nitropyridin-2-amine.
N-Allyl-2-aminopyridine: Similar structure but lacks the nitro group.
N-Allyl-4-nitropyridin-2-amine: Similar structure with the nitro group at a different position.
Uniqueness
This compound is unique due to the presence of both an allyl group and a nitro group on the pyridine ring.
Properties
IUPAC Name |
3-nitro-N-prop-2-enylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-9-8-7(11(12)13)4-3-6-10-8/h2-4,6H,1,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSATXWQHDOTLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284481 | |
Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-69-9 | |
Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26820-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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